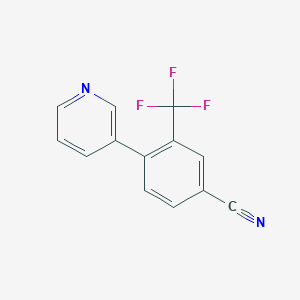

4-(Pyridin-3-yl)-3-(trifluoromethyl)benzonitrile

Description

Properties

IUPAC Name |

4-pyridin-3-yl-3-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F3N2/c14-13(15,16)12-6-9(7-17)3-4-11(12)10-2-1-5-18-8-10/h1-6,8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQCQLDGLVCVKGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=C(C=C(C=C2)C#N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyridin-3-yl)-3-(trifluoromethyl)benzonitrile typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromopyridine and 3-(trifluoromethyl)benzonitrile.

Coupling Reaction: A palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, is employed to form the carbon-carbon bond between the pyridine and benzonitrile moieties. This reaction is typically carried out in the presence of a base (e.g., potassium carbonate) and a palladium catalyst (e.g., Pd(PPh3)4) in an organic solvent (e.g., toluene) under an inert atmosphere.

Purification: The crude product is purified using column chromatography to obtain the desired this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimization of reaction conditions to improve yield and scalability. This includes the use of continuous flow reactors, which allow for better control of reaction parameters and increased efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(Pyridin-3-yl)-3-(trifluoromethyl)benzonitrile can undergo various types of chemical reactions, including:

Substitution Reactions:

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyridine ring and the nitrile group.

Coupling Reactions: The trifluoromethyl group can participate in cross-coupling reactions, enabling the formation of more complex molecules.

Common Reagents and Conditions

Electrophilic Substitution: Reagents such as halogens (e.g., bromine) and acids (e.g., sulfuric acid) are commonly used.

Nucleophilic Substitution: Reagents such as amines and alkoxides are employed.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are utilized.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can introduce halogen atoms into the pyridine ring, while nucleophilic substitution can result in the formation of amines or ethers.

Scientific Research Applications

Medicinal Chemistry

1.1 Antitumor Activity

Research indicates that compounds containing the trifluoromethyl group, such as 4-(Pyridin-3-yl)-3-(trifluoromethyl)benzonitrile, exhibit significant biological activity against various cancer cell lines. The trifluoromethyl group enhances lipophilicity, which can improve the compound's ability to penetrate cell membranes and interact with biological targets. For instance, derivatives of trifluoromethylpyridines have been studied for their potential as tyrosine kinase inhibitors, which are crucial in cancer treatment .

1.2 Antimicrobial Properties

Trifluoromethyl-containing compounds have also shown promise in combating bacterial infections, including Mycobacterium tuberculosis. A series of trifluoromethyl pyrimidinone compounds were identified for their activity against this pathogen, suggesting that similar structures could be effective . The unique electronic properties of the trifluoromethyl group may contribute to enhanced interactions with microbial targets.

Agrochemical Applications

2.1 Crop Protection

The agrochemical industry has seen the introduction of various trifluoromethylpyridine derivatives as active ingredients in pesticides and herbicides. These compounds are effective in protecting crops from pests due to their unique chemical properties that enhance efficacy and reduce toxicity to non-target organisms. For example, fluazifop-butyl was one of the first trifluoromethylpyridine derivatives used commercially .

2.2 Development of New Formulations

Ongoing research focuses on developing new formulations that incorporate this compound to improve crop yield and resistance to diseases. The synthesis of novel agrochemicals based on this structure is an area of active investigation, with promising results reported in recent studies .

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step processes that can be optimized for yield and purity. Various synthetic routes have been documented, highlighting the versatility of this compound in creating derivatives with tailored properties for specific applications .

Mechanism of Action

The mechanism of action of 4-(Pyridin-3-yl)-3-(trifluoromethyl)benzonitrile depends on its specific application. In medicinal chemistry, the compound may act by binding to a particular enzyme or receptor, thereby modulating its activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the nitrile group can participate in hydrogen bonding and other interactions with biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine/Pyridazine-Based Analogs

4-[6-Chloro-5-(trifluoromethyl)pyridazin-3-yl]benzonitrile

- Structure : Replaces the pyridine ring with a pyridazine moiety and introduces a chlorine atom.

- Molecular Formula : C₁₂H₅ClF₃N₃

- Molecular Weight : 283.64 g/mol

- Key Differences :

3-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)benzonitrile

- Structure : Incorporates a 1,2,4-oxadiazole ring linked to pyridine.

- Molecular Formula : C₁₃H₇N₃O

Halogen-Substituted Trifluoromethylbenzonitriles

4-Chloro-3-(trifluoromethyl)benzonitrile

- CAS : 1735-54-2

- Molecular Formula : C₈H₃ClF₃N

- Molecular Weight : 205.57 g/mol

- Key Differences :

4-Fluoro-3-(trifluoromethyl)benzonitrile

Amino-Functionalized Analogs

4-(Methylamino)-3-(trifluoromethyl)benzonitrile

- CAS : 500585-94-4

- Molecular Formula : C₉H₇F₃N₂

- Molecular Weight : 200.16 g/mol

- Boiling Point : 272.2°C

- Key Differences: Methylamino group introduces basicity (pKa ~8–10), enhancing solubility in acidic media.

4-(Aminomethyl)-3-(trifluoromethyl)benzonitrile hydrochloride

- CAS : 2733039-44-4

- Molecular Formula : C₉H₈ClF₃N₂

- Molecular Weight : 236.62 g/mol

- Key Differences: Protonated aminomethyl group improves water solubility but may limit blood-brain barrier penetration .

Heterocyclic-Fused Derivatives

4-(3-(4-Hydroxybutyl)-4,4-dimethyl-5-oxo-2-thioxoimidazolidin-1-yl)-2-(trifluoromethyl)benzonitrile

- Molecular Weight : 385.4 g/mol

- Structure: Contains an imidazolidinone-thione ring.

4-(4-{[(5R)-2,4-dioxo-1,3-thiazolidin-5-yl]methyl}-2-methoxyphenoxy)-3-(trifluoromethyl)benzonitrile

- Structure: Features a thiazolidinone ring linked via a phenoxy group.

- Key Differences: Thiazolidinone moiety is associated with antidiabetic activity (e.g., PPAR-γ modulation) .

Biological Activity

The compound 4-(Pyridin-3-yl)-3-(trifluoromethyl)benzonitrile is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical formula for this compound is . The structure includes a pyridine ring, a trifluoromethyl group, and a benzonitrile moiety, which are critical for its biological activity.

Structural Features

| Feature | Description |

|---|---|

| Pyridine Ring | Contributes to binding interactions |

| Trifluoromethyl Group | Enhances lipophilicity and metabolic stability |

| Benzonitrile Moiety | Provides a platform for further modifications |

Pharmacological Properties

- Anticancer Activity : Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of benzonitriles have been shown to induce apoptosis in various cancer cell lines, including HeLa and A549 cells . The trifluoromethyl group is known to enhance the potency of these compounds by improving their interaction with target proteins.

- Anti-inflammatory Effects : Compounds containing the pyridine moiety have demonstrated anti-inflammatory activity. In vitro assays using RAW264.7 macrophage cells showed that certain analogs could reduce pro-inflammatory cytokine production, indicating potential therapeutic applications in inflammatory diseases .

- Neuropharmacological Activity : The relaxin-3/RXFP3 system is implicated in stress responses and appetite regulation. Compounds structurally similar to this compound have been explored as antagonists in this pathway, showing promise in modulating behaviors related to stress and feeding .

Structure-Activity Relationships (SAR)

Research into the SAR of related compounds has revealed that modifications to the pyridine and trifluoromethyl groups can significantly impact biological activity. For example:

- Pyridine Positioning : Variations in the position of the nitrogen atom within the pyridine ring can alter binding affinity and selectivity for biological targets.

- Trifluoromethyl Substitution : The presence of the trifluoromethyl group has been linked to increased potency against certain targets, such as enzymes involved in cancer cell proliferation .

Study 1: Anticancer Efficacy

A study evaluated the efficacy of a series of trifluoromethylated benzonitriles against human cancer cell lines. The results indicated that compounds with a pyridine substitution exhibited enhanced cytotoxicity compared to their non-fluorinated counterparts. Notably, one derivative demonstrated an IC50 value of 0.048 μM against HeLa cells, indicating strong anticancer potential .

Study 2: Anti-inflammatory Mechanism

In another investigation, the anti-inflammatory properties of pyridine-containing compounds were assessed using LPS-stimulated RAW264.7 cells. The results showed that specific derivatives could significantly reduce nitric oxide production, suggesting a mechanism involving inhibition of NF-kB signaling pathways .

Q & A

Q. What steps are taken when synthetic yields vary significantly between batches?

- Methodological Answer :

- DoE (Design of Experiments) : Systematically vary parameters (e.g., catalyst loading, solvent ratios).

- Impurity mapping : Use LC-HRMS to trace batch-specific contaminants .

Tables

| Key Analytical Parameters | Technique | Example Data | Reference |

|---|---|---|---|

| Melting Point Range | DSC | 123–124°C () | |

| HRMS Accuracy (ESI) | Q-TOF | m/z 376.0925 [M+H]⁺ (Δ = 1.2 ppm) | |

| HPLC Retention Time | C18 Column | 8.2 min (90% acetonitrile) | |

| X-ray Resolution | Synchrotron | R factor = 0.038 () |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.